molecular formula C22H25F3N4O3S B2619967 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate CAS No. 886907-37-5

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate

Número de catálogo: B2619967
Número CAS: 886907-37-5
Peso molecular: 482.52
Clave InChI: YAEVTHOGJMAZDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-ethyl-6-hydroxy group, a 3-(trifluoromethyl)phenyl moiety, and a piperidine-4-carboxylate ester (Figure 1). The piperidine carboxylate ester may influence solubility and pharmacokinetic properties, making this compound a candidate for therapeutic applications, particularly in targeting G-protein-coupled receptors (GPCRs) or enzymes like 14-α-demethylase .

Propiedades

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O3S/c1-3-16-26-21-29(27-16)19(30)18(33-21)17(14-6-5-7-15(12-14)22(23,24)25)28-10-8-13(9-11-28)20(31)32-4-2/h5-7,12-13,17,30H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVTHOGJMAZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of 459.52 g/mol. It features a complex structure that includes a thiazole-triazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H25N5O5SC_{21}H_{25}N_{5}O_{5}S
Molecular Weight459.52 g/mol
PurityTypically 95%

Recent studies indicate that this compound may influence various biological pathways:

  • Endoplasmic Reticulum (ER) Stress Pathway : The compound has been shown to affect the ER stress pathway, which plays a crucial role in protein folding and quality control within cells.
  • NF-kB Inflammatory Pathway : It also impacts the NF-kB pathway, which is integral to inflammatory responses and immune function.

Structure-Activity Relationships (SAR)

The biological activity of ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate can be partially attributed to its structural components. The thiazole and triazole moieties are known to interact with various biological targets, influencing their inhibitory potency.

Case Study: Inhibition of Protein Interactions

A study examined the inhibition of the annexin A2-S100A10 protein interaction by related compounds. The results indicated that modifications in the aromatic substituents significantly affected binding affinity. For example, a related compound exhibited an IC50 of 37 µM compared to a cognate peptide ligand with an IC50 of 1.2 µM . This highlights the importance of hydrophobic interactions in enhancing the inhibitory activity.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects as well. Studies on similar compounds have reported various toxic effects at high doses, including liver and kidney damage in animal models . Continuous research is necessary to establish a comprehensive safety profile for this compound.

Summary of Biological Activities

Activity TypeObservations
ER Stress ModulationInfluences protein folding mechanisms
NF-kB PathwayAffects inflammatory responses
Protein InteractionInhibitory effects on annexin A2-S100A10

Relevant Research Studies

  • Study on Protein Binding : Investigated the binding modes and inhibitory potency of related compounds, revealing insights into SAR.
  • Toxicological Assessment : Evaluated adverse effects in animal models to understand safety profiles.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogues

Compound Name Heterocyclic Core Aryl Substituent Piperidine/Ester Modification Key Features
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-(trifluoromethyl)phenyl Ethyl piperidine-4-carboxylate Hydroxyl group, trifluoromethyl
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 3-fluorophenyl Piperazine carboxylate Reduced lipophilicity (F vs. CF₃)
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... Thiazolo[3,2-a]pyrimidine 4-methylphenyl Pyrazole-methylidene side chain Expanded π-system, dichlorophenyl
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole 4-methoxyphenyl Variable R groups (e.g., Me, Cl) Dual heterocyclic systems

Key Observations :

  • Aryl Substituents : The trifluoromethyl group in the target compound enhances lipophilicity (~logP increase of 0.5–1.0 vs. fluorine) and metabolic resistance compared to the 3-fluorophenyl analogue .
  • Heterocyclic Cores : The thiazolo-triazole core provides hydrogen-bonding capacity (via the hydroxyl group) and conformational rigidity, whereas thiazolo-pyrimidine () and triazolo-thiadiazole () systems offer distinct electronic profiles and steric bulk .

Pharmacological and Receptor Interactions

Key Findings :

  • GPCR Interactions: The target compound’s piperidine carboxylate ester aligns with LAS-251 (), showing moderate Family A GPCR activity (~50%), slightly below LAS-251’s 54% . The trifluoromethyl group may enhance membrane permeability, offsetting minor receptor affinity differences.
  • Enzymatic Targets: Molecular docking () suggests triazole-containing compounds (e.g., triazolo-thiadiazoles) inhibit fungal 14-α-demethylase.
  • Ion Channels : Unlike LAS-250 (), which shows voltage-gated ion channel selectivity, the target compound’s hydroxyl and trifluoromethyl groups likely reduce ion channel interactions .

Q & A

Basic: What are the key steps in synthesizing Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate?

The synthesis involves multi-step organic reactions, typically including:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization of precursor amines and thiol intermediates under controlled pH and temperature .
  • Step 2 : Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like Lewis acids .
  • Step 3 : Piperidine-4-carboxylate coupling using carbodiimide-based reagents (e.g., DCC) to ensure ester bond formation .
  • Step 4 : Final purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the thiazolo-triazole ring and substituent positions .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., hydroxyl, ester carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns and UV detection .

Basic: What initial biological screening approaches are recommended for assessing its pharmacological potential?

  • In vitro assays :
    • NLRP3 Inflammasome Inhibition : Measure IL-1β secretion in macrophage cell lines (e.g., THP-1) to evaluate anti-inflammatory activity .
    • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
    • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst Screening : Use of triethylamine or DMAP to enhance coupling reactions .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., cyclization) to prevent side reactions .
  • Workflow Integration : Employ flow chemistry for continuous purification and reduced intermediate degradation .

Advanced: How can contradictions in spectral data during characterization be resolved?

  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate structural assignments .
  • Isotopic Labeling : Use deuterated analogs to trace proton environments in complex heterocycles .

Advanced: What strategies enhance the compound’s bioavailability and target specificity?

  • Functional Group Modifications :
    • Replace the ethyl ester with a methyl group to reduce metabolic lability .
    • Introduce hydrophilic groups (e.g., sulfonate) to improve solubility .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the phenyl and piperidine rings to optimize binding to NLRP3 .
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters for enhanced membrane permeability .

Advanced: How should discrepancies between in vitro and in vivo activity data be addressed?

  • Pharmacokinetic (PK) Studies : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
  • Metabolite Profiling : Use LC-MS to detect rapid degradation products (e.g., ester hydrolysis) .
  • Formulation Adjustments : Develop nanoemulsions or liposomal carriers to improve solubility and stability .
  • Species-Specific Modeling : Compare human and murine metabolic pathways using hepatocyte assays .

Notes

  • Structural analogs (e.g., piperazine derivatives in ) provide insights into reaction design and SAR.
  • Contradictions in synthesis protocols (e.g., solvent selection in vs. ) highlight the need for condition-specific optimization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.